2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone

Overview

Description

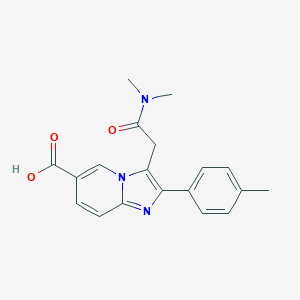

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone is an aldehyde that has been synthesized from tert-butyl bromoacetate and ethynyl acetate in the presence of cesium carbonate . It is an exocyclic aldehyde that forms a cyclic ester with glycine .

Molecular Structure Analysis

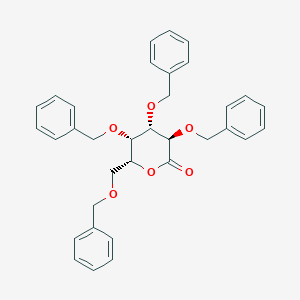

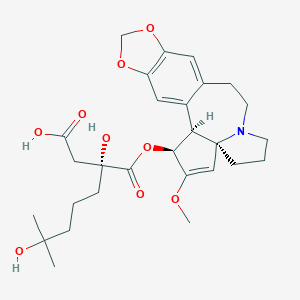

The molecular formula of 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone is C34H34O6 . The molecular weight is 538.63 g/mol . The IUPAC name is (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-(benzyloxymethyl)tetrahydropyran-2-one .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone include a molecular weight of 540.65 g/mol . The compound is a solid with a melting point of 64-69 °C . The density is 1.2±0.1 g/cm3, and the boiling point is 672.4±55.0 °C at 760 mmHg .Scientific Research Applications

Intermediate for Drug Synthesis

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone is used as an intermediate in the synthesis of drugs like Voglibose and Dapagliflozin . These drugs are used for the treatment of diabetes.

Glucosylation Reactions

This compound plays a significant role in glucosylation reactions . Glucosylation is a type of glycosylation, which is a critical biological process involving the addition of a carbohydrate to a protein, lipid, or another organic molecule.

Preparation of α-Glucopyranosyl Chloride

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone is used in the preparation of α-glucopyranosyl chloride . This compound is a useful reagent in carbohydrate chemistry, particularly in the synthesis of glycosides and oligosaccharides.

Synthesis of 1-C-α-D-Glucopyranose Derivatives

This compound is also used in the synthesis of 1-C-α-D-glucopyranose derivatives . These derivatives have various applications in medicinal chemistry and drug discovery.

Direct Glucosidation

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone can be used in the direct glucosidation of α-D-glucopyranose . This process involves the condensation of the compound with methanol, cyclohexanol, and methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside to give corresponding β-glucosides.

Synthesis of Spiro Cyclic Acetals

The compound is used in the synthesis of spiro cyclic acetals . These structures are found in many natural products and are often associated with interesting biological activities.

Future Directions

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone finds extensive application within the biomedical sector . It is used as a reactant to synthesize various glucoside containing compounds as selective SGLT2 inhibitors for the treatment of type 2 diabetes mellitus . This suggests potential future directions in the development of new treatments for diabetes and other diseases.

Mechanism of Action

Target of Action

It is used as a reactant to synthesize various glucoside containing compounds .

Mode of Action

It is known to be used in the synthesis of glucoside compounds, which are known to interact with various biological targets .

Result of Action

It is known to have significant applications within the biomedical sector, showing efficacy in combatting an array of ailments, including cancer and neurodegenerative disorders .

properties

IUPAC Name |

(3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBVLQDEIIUIQG-JDIHBLRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453681 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82598-84-3 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)](/img/structure/B26863.png)

![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)